molecular formula C13H12N4O B8798440 9-Phenethyl-1H-purin-6(9H)-one CAS No. 34396-75-3

9-Phenethyl-1H-purin-6(9H)-one

Cat. No.: B8798440
CAS No.: 34396-75-3
M. Wt: 240.26 g/mol
InChI Key: OLVVTFHJEZZWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenethyl-1H-purin-6(9H)-one (CAS 34396-75-3) is an organic compound with the molecular formula C13H12N4O and a molecular weight of 240.26 g/mol . This purine-based scaffold is related to a class of 1H-purin-6(9H)-one derivatives that have been investigated in scientific research for their potential biological activities . Studies on structurally similar compounds have explored areas such as herbicide development and antitumor activity, indicating the value of this core structure in agrochemical and pharmaceutical research . For instance, certain 1H-purin-6(9H)-one derivatives have demonstrated inhibitory effects against specific cancer cell lines, suggesting a potential avenue for the development of new therapeutic agents . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for various experimental purposes. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34396-75-3

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

9-(2-phenylethyl)-1H-purin-6-one

InChI

InChI=1S/C13H12N4O/c18-13-11-12(14-8-15-13)17(9-16-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18)

InChI Key

OLVVTFHJEZZWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2N=CNC3=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 Phenethyl 1h Purin 6 9h One and Its Analogs

Design Principles for 1H-Purin-6(9H)-one Derivatives

The design of 1H-purin-6(9H)-one derivatives is often guided by the goal of creating molecules with specific biological activities, which has led to a wide exploration of this chemical space. researchgate.net The purine (B94841) ring system is a fundamental component of various biomolecules and is considered a privileged structure in drug design. researchgate.netresearchgate.net Consequently, the development of novel purine analogs remains a significant area of research. researchgate.net

Key design principles often involve:

Bioisosteric Replacement: Following the principle of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, to enhance a desired biological activity. acs.org

Structural Diversity: Introducing a variety of substituents at different positions of the purine core (C2, C6, C8, and N9) to explore the structure-activity relationship (SAR). researchgate.netnih.gov This includes modifications to the N9-phenethyl moiety itself. nih.gov

Target-Oriented Design: Designing ligands based on the crystal structure of a biological target to ensure selective binding. nih.gov This involves considering the volume and nature (e.g., hydrophobic or polar) of the binding pocket. nih.gov

Improving Physicochemical Properties: Modifying the scaffold to enhance properties like solubility and cell permeability, which are crucial for drug development. researchgate.net

For instance, in the design of Grp94 inhibitors, a type of heat shock protein 90, synthetic efforts were focused on exploring various substituents on the C8-aryl ring, the linker between the purine and the aryl moiety, and at the N9/N3 position of the adenine (B156593) core. nih.gov The design of these ligands was based on the crystal structure of a known inhibitor bound to Grp94, aiming to understand the SAR and improve binding affinity. nih.gov

Synthesis of 9-Phenethyl-1H-purin-6(9H)-one Core Structure

The synthesis of the this compound core involves establishing the purine scaffold and then introducing the phenethyl group at the N9 position.

The synthesis of the 1H-purin-6(9H)-one scaffold, a derivative of purine, can be achieved through various established routes, often starting from imidazole (B134444) or pyrimidine (B1678525) precursors. rsc.org

One common approach involves the cyclization of substituted imidazole precursors. For example, 5-aminoimidazole-4-carbonitriles can be used as starting materials to construct the fused pyrimidine ring. researchgate.netacs.org Annulation reactions using reagents like formic acid can lead to the formation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones in moderate to good yields. researchgate.netacs.org Another method utilizes the reaction of 5-amino-1-aryl-4-cyanoimidazole with triethyl orthoformate and acetic anhydride (B1165640), followed by treatment with ammonia (B1221849) to yield 9-phenyl-9H-purin-6-amine derivatives. core.ac.uk

Alternatively, pyrimidine derivatives can serve as the starting point. rsc.org For example, 4,5,6-triaminopyrimidine can undergo microwave-assisted cyclocondensation with a carboxylic acid to yield an 8-substituted adenine derivative. nih.gov

A one-pot multicomponent reaction under microwave irradiation has also been reported for the synthesis of 8,9-disubstituted-1H-purin-6-one derivatives from enaminonitrile–imidazole derivatives. rsc.org

The phenethyl group is typically introduced at the N9 position of the purine ring via an alkylation reaction. This is a common strategy for functionalizing the purine scaffold. gu.se

The reaction generally involves treating the pre-formed purine or a suitable precursor with a phenethyl halide (e.g., phenethyl bromide) or a phenethyl tosylate under basic conditions. nih.govgu.se For instance, 8-arylsulfanyl adenine intermediates can be alkylated with 3-(tert-butoxycarbonyl-isopropylamino) propyl tosylate in the presence of cesium carbonate (Cs2CO3) to yield N9-substituted derivatives. nih.gov Similarly, N-alkylation of a secondary amine precursor with different substituents on the N-phenethyl moiety can be used to synthesize a range of analogs. mdpi.com

In some cases, the introduction of the phenethyl group can be part of a multi-step synthesis. For example, 8-((3,5-Dichlorophenyl)thio)-9-phenethyl-9H-purin-6-amine was synthesized from an 8-bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine precursor. nih.gov

Chemical Modifications and Derivatization Strategies

Once the this compound core is synthesized, it can be further modified to create a library of analogs with diverse properties.

The purine core offers several positions for substitution, allowing for extensive derivatization.

C2 Position: Modifications at the C2 position can significantly impact biological activity. For example, in a series of purine-based inhibitors, various substituents were introduced at the C2 position to evaluate their effect on antirhinovirus activity. researchgate.net

C6 Position: The C6 position is a common site for modification. For instance, 6-chloro-9H-purine can be used as a starting material for introducing various groups. google.com The C6-amino group of adenine derivatives can also be modified. nih.gov

C8 Position: The C8 position is another key site for introducing diversity. researchgate.netacs.org For example, 8-bromo-9-(pent-4-yn-1-yl)-9H-purin-6-amine can be reacted with various thiols to introduce different 8-arylsulfanyl groups. nih.gov

The following table summarizes some examples of substitutions on the purine core of N9-phenethyl analogs:

Compound NameC2 SubstituentC6 SubstituentC8 SubstituentReference
8-((3,5-Dichlorophenyl)thio)-9-phenethyl-9H-purin-6-amineHNH2(3,5-Dichlorophenyl)thio nih.gov
9-phenethyl-6-(4-methylbenzoyl) purineH4-methylbenzoylH rsc.org
2-Chloro-N6-methyl-9-phenylethyl-8-(para-methoxylphenylethynyl)-9H-adenineClNHCH3(para-methoxylphenylethynyl) unicam.it

The N9-phenethyl moiety itself can be modified to fine-tune the properties of the molecule. This can involve introducing substituents on the phenyl ring or altering the ethyl linker.

For example, in a study of opioid receptor modulators, various substituents were introduced onto the aromatic ring of the N-phenethyl moiety of norhydromorphone (B170126) to investigate their effect on receptor activity. mdpi.com It was found that even small changes, like the introduction of a p-chloro substituent, could significantly alter the pharmacological profile. mdpi.com

In another study, arylethyl moieties with different substituents on the phenyl ring were attached to the N9 position of a purine core to develop isoform-selective inhibitors of casein kinase 1. nih.gov It was observed that the nature of the substituent on the phenylethyl group influenced the binding affinity and selectivity. nih.gov For instance, compounds with 4-fluorophenylethyl and 4-hydroxyphenylethyl groups retained potent inhibition against both CK1δ and CK1ε. nih.gov

The following table provides examples of modifications to the N9-phenethyl moiety:

Base CompoundModification on N9-Phenethyl MoietyResulting Compound NameReference
Norhydromorphonep-chloro substitution on the phenyl ringN-p-chloro-phenethylnorhydromorphone mdpi.com
2-morpholino-9H-purin-6-amine4-(trifluoromethyl) substitution on the phenyl ringN-((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)-2-morpholino-9-(4-(trifluoromethyl)phenethyl)-9H-purin-6-amine nih.gov

Formation of Hybrid and Fused Purinone Systems

The purinone scaffold serves as a versatile foundation for the construction of more complex, polycyclic heterocyclic systems. These fused structures are synthesized by attaching an additional five-, six-, or seven-membered heterocyclic ring to the core purine-2,6-dione (B11924001) structure, often referred to as a xanthine (B1682287) derivative. researchgate.net The resulting fused systems can exhibit unique chemical properties and are of significant interest in medicinal chemistry.

The synthetic methods to achieve these fused systems are diverse, typically involving the cyclization of a reactive intermediate. Depending on the reagents and reaction conditions, various fused purinones can be formed, including:

Tetracyclic imidazo[2,1-b]purinones researchgate.net

Triazolo[5,1-b]purinones researchgate.net

Pyrimido[2,1-b]purinones researchgate.net

Oxazolo[3,2-a]purinones researchgate.net

Triazolo[1,5-a]purinones and triazolo[4,3-a]purinones researchgate.net

Tetrazolo[1,5-a]purinones researchgate.net

For instance, the synthesis of oxazolo[3,2-a]purin-9(1H)-ones has been successfully accomplished, yielding compounds that demonstrate selective antagonism at adenosine (B11128) receptors. researchgate.net Similarly, the strategic fusion of other rings leads to a wide array of novel chemical entities with distinct structures. researchgate.net

Novel Synthetic Approaches and Efficiency Considerations

The development of novel and efficient synthetic routes to 1H-purin-6(9H)-one derivatives is crucial for exploring their chemical space. Modern synthetic chemistry offers a variety of powerful tools to construct and modify the purine ring system, including metal-catalyzed cross-couplings, nucleophilic substitutions, and strategic cyclization reactions.

Metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling extensive diversification of the purine core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction provides a powerful method for creating C-C bonds between a halide (or triflate) and an organoboron compound, such as a boronic acid or ester. libretexts.org It is widely used to synthesize aryl- and alkenyl-substituted purines from halopurine precursors. researchgate.net The reaction typically involves the oxidative addition of the halopurine to a Pd(0) complex, followed by transmetalation with the boronate and subsequent reductive elimination to yield the product. libretexts.org

The reactivity of halopurines in Suzuki-Miyaura coupling is regioselective. For instance, in 2,6-dihalopurines, the C6 position is generally more reactive than the C2 position. researchgate.net This allows for the selective synthesis of 6-arylpurines. 9-benzyl-2,6-dichloropurine, when reacted with one equivalent of phenylboronic acid, selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.net The choice of solvent and base is critical for success, with anhydrous conditions often favored for electron-rich boronic acids and aqueous systems used for electron-poor ones. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Purine Derivatives

Electrophile Nucleophile Catalyst Base Solvent Outcome Reference
9-Benzyl-6-chloropurine Arylboronic acids Pd(PPh₃)₄ K₂CO₃ Toluene or DME/H₂O 6-Arylpurines researchgate.net
9-Benzyl-6-chloro-2-iodopurine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene 9-Benzyl-6-chloro-2-phenylpurine researchgate.net
Chloropurines Aryl/Pyridine/Indole boronic acids Pd catalyst with phosphine (B1218219) ligand K₃PO₄ n-Butanol/Water Quantitatively coupled purines nih.gov
6-Chloropurines Sodium tetraarylborate Pd(OAc)₂ - Water/Ethanol (Microwave) 6-Arylpurines researchgate.net

Palladium-Catalyzed Amidation: The formation of a C-N bond between an aryl halide and an amide, known as the Buchwald-Hartwig amidation, is another key palladium-catalyzed transformation. syr.edu This reaction has proven more challenging to develop than analogous amination reactions due to the lower nucleophilicity of amides. syr.edu However, with the development of specialized bidentate phosphine ligands, this method has become a viable route for synthesizing N-aryl amides, which can be applied to the synthesis of functionalized purine derivatives. syr.edunih.gov The catalytic cycle involves oxidative addition, ligand exchange where the amide displaces the halide on the palladium center, and reductive elimination. syr.edu

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for functionalizing the purine ring, particularly at the C6 position. The presence of electron-withdrawing nitrogen atoms in the purine system facilitates the attack of nucleophiles on halopurines, such as 6-chloropurine (B14466) and its derivatives. researchgate.net

This approach allows for the introduction of a wide variety of functional groups by displacing a leaving group (typically a halogen). Common nucleophiles include:

N-nucleophiles: Primary and secondary amines are frequently used to synthesize various aminopurines. researchgate.netnih.gov

O-nucleophiles: Alcohols and phenols, in the presence of a base, can react with halopurines to form alkoxy and aryloxy derivatives. researchgate.net

S-nucleophiles: Thiols can be introduced to create thioether-linked purines. researchgate.net

For example, novel aryl-substituted purines and their bioisosteres have been synthesized by reacting 6-chloropurine derivatives with various azido (B1232118) alcohols. nih.gov The versatility of SNAr reactions makes them a cornerstone in the synthesis of diverse libraries of purinone analogs for chemical and biological screening.

The construction of the purine ring itself is achieved through cyclization reactions. The purine core is a fused system of a pyrimidine and an imidazole ring, and syntheses can be designed to form one ring onto the other. core.ac.uk

A common and effective strategy involves the cyclization of a substituted 5-aminoimidazole precursor to form the pyrimidine portion of the purinone. core.ac.ukacs.org For instance, novel 1H-purin-6(9H)-one derivatives can be synthesized from a 5-carboxamido-1H-imidazole intermediate. This amide is cyclized using reagents like triethyl orthoformate in acetic anhydride under reflux conditions to construct the fused pyrimidine ring, yielding the final purinone structure. acs.orgresearchgate.net

Another major pathway involves the cyclization of heterocyclic enamines with 1,3-dielectrophiles. researchgate.netthieme-connect.de This method allows for the synthesis of a great variety of purine analogues, often with excellent regioselectivity. The choice of the enamine and the dielectrophile (e.g., 1,3-diketones, enaminones) dictates the final structure of the purine analogue. thieme-connect.de

Table 2: Selected Cyclization Strategies for Purinone Synthesis

Precursor Reagent(s) Ring Formed Product Type Reference
5-Carboxamido-1H-imidazole Triethyl orthoformate, Ac₂O Pyrimidine 1H-Purin-6(9H)-one acs.orgresearchgate.net
5-Amino-1-phenyl-1H-imidazole-4-carbonitrile HC(OEt)₃, Ac₂O, then NH₃ Pyrimidine 9-Phenyl-9H-purin-6-amine core.ac.uk
3-Amino-1H-pyrazol-5(4H)-one (heterocyclic enamine) 1,3-Diketones Pyridine 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one (Deazapurine analogue) thieme-connect.de
Heterocyclic enamines Triazines Pyrimidine Purine analogues (via domino [4+2]/retro [4+2] reactions) researchgate.net

Bio-isosteric replacement is a rational drug design strategy where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to create a new compound that retains the desired biological activity while potentially improving other properties like metabolic stability, potency, or selectivity. cambridgemedchemconsulting.comnih.gov

In the context of purinone analogs, bioisosteric replacement can be applied in several ways:

Scaffold Hopping: The entire purine core can be replaced with another heterocyclic system. For example, a purine scaffold was used as a bioisosteric replacement for a triazolopyrimidine core in a series of enzyme inhibitors. nih.gov This particular replacement, involving changes at two sites, resulted in a compound with slightly reduced but still significant activity, demonstrating the viability of the purine core as a pharmacophore. nih.gov

Functional Group Replacement: Classical bioisosteric replacements, such as substituting a hydroxyl group (-OH) for an amino group (-NH₂), have been explored in purine derivatives. u-tokyo.ac.jp For instance, substituted 9-benzyl-9H-purines where an amino group was replaced by a hydroxyl group showed similar binding affinity for the benzodiazepine (B76468) receptor, indicating that pharmacological activity was retained. u-tokyo.ac.jp

Ring Atom Substitution: Replacing a carbon atom within the ring system with a nitrogen atom (or vice versa) is a common strategy. The comparison between purines and deazapurines is a classic example of this type of bioisosteric modification. researchgate.netthieme-connect.de

Table 3: Common Bioisosteric Pairs Relevant to Purine Chemistry

Original Group/Atom Bioisosteric Replacement(s) Reference
-H (Hydrogen) -F (Fluorine) u-tokyo.ac.jp
-OH (Hydroxyl) -NH₂ (Amino), -F (Fluorine), -OMe (Methoxy) cambridgemedchemconsulting.comu-tokyo.ac.jp
-C= (in a ring) -N= (in a ring) nih.gov
-O- (Ether) -S-, -NH-, -CH₂- cambridgemedchemconsulting.com
Phenyl Pyridyl, Thiophene cambridgemedchemconsulting.com

Structure Activity Relationship Sar Analysis for 9 Phenethyl 1h Purin 6 9h One and Its Analogs

Systematic Exploration of Substituent Effects on Biological Activity

General findings in the broader class of 2,6,9-trisubstituted purines indicate that steric bulk at certain positions can be either favorable or detrimental, depending on the target. nih.gov 3D-QSAR (Quantitative Structure-Activity Relationship) models have revealed that steric properties often have a greater contribution to cytotoxicity than electronic properties. nih.gov This underscores the importance of the size and shape of substituents in determining the biological outcome. The systematic replacement of functional groups at the C2, C6, and C8 positions of the purine (B94841) ring, as well as modifications on the N9-appendage, has been a cornerstone of optimizing the activity of these compounds.

Influence of the N9-Phenethyl Moiety on Potency and Selectivity

The N9 position of the purine ring is a critical vector for introducing substituents that can profoundly influence receptor affinity and selectivity. The phenethyl group at this position appears to be a particularly effective moiety for certain targets, such as adenosine (B11128) receptors. Studies on related pyrimido[2,1-f]purinedione structures have shown that the two-carbon (ethylene) spacer of the phenethyl group is optimal for affinity at the A(2A) adenosine receptor (AR) when compared to analogs with shorter linkers, such as phenyl or benzyl (B1604629) groups.

Contributions of Substitutions at Purine Ring Positions (C2, C6, C8)

Modifications at the C2, C6, and C8 positions of the purine core are fundamental strategies for modulating the biological activity of 9-phenethyl-1H-purin-6(9H)-one analogs. Each position offers a unique opportunity to influence the compound's interaction with its biological target.

C2 Position: The C2 position is sensitive to steric bulk. For certain anticancer applications, a reduction in the volume of the substituent at this position has been found to be favorable for cytotoxic activity. nih.gov This suggests that the C2 position may be oriented towards a sterically constrained region of the binding site.

C6 Position: The C6 position is highly amenable to substitution, and modifications here can lead to significant gains in potency. For example, the introduction of an arylpiperazinyl system at C6 has been shown to be beneficial for the cytotoxic activity of some purine derivatives. nih.gov The synthesis of various 6,8,9-trisubstituted purine analogs has demonstrated that this position is a key handle for achieving potent biological effects. nih.gov

C8 Position: The C8 position is also a viable site for modification. C8-alkylated purine analogs have been shown to exhibit antiviral and anticancer activities. nih.gov Studies on related compounds have demonstrated that substitution at the C8 position is generally well-tolerated and can retain or enhance cytotoxicity. nih.gov The introduction of a phenyl group at the C-8 position, in particular, has been identified as a promising scaffold for developing compounds with improved anticancer properties. nih.gov

PositionSubstituent TypeObserved Effect on ActivityReference
C2Bulky SystemsGenerally unfavorable for cytotoxicity nih.gov
C6Arylpiperazinyl / ArylpiperidineBeneficial for cytotoxicity nih.gov
C8Alkyl GroupsCan confer antiviral/anticancer activity nih.gov
C8Phenyl GroupPromising for enhancing anticancer properties nih.gov

Impact of Bridging Bonds and Linker Lengths

The linker connecting the purine core to the terminal phenyl ring, in this case, the ethylene (B1197577) bridge of the phenethyl group, is a critical determinant of biological activity. The length, rigidity, and composition of this linker dictate the spatial orientation of the phenyl group relative to the purine, which must be optimal for simultaneous favorable interactions in the target's binding site.

As noted, a phenethyl spacer (two-carbon linker) was found to be optimal for A(2A) AR affinity compared to shorter phenyl (zero-carbon) or benzyl (one-carbon) spacers. researchgate.net Further explorations into the linker's structure have revealed additional SAR insights. For instance, the introduction of heteroatoms like oxygen or nitrogen into the spacer often results in a slight decrease in affinity. The creation of more rigid, conformationally constrained linkers, such as those in carbamates, has a distinctly negative effect on activity, suggesting that a degree of conformational flexibility in the linker is required for adopting the optimal binding pose. researchgate.net

Stereochemical Determinants of Biological Efficacy

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms can lead to significant differences in biological activity between enantiomers. nih.gov This is because biological targets, such as receptors and enzymes, are chiral environments, and they often interact differently with the distinct stereoisomers of a chiral ligand. nih.gov

While this compound itself is achiral, the introduction of a chiral center, for example by placing a substituent on the ethylene bridge (e.g., an α-methyl group), would result in (R) and (S) enantiomers. In such cases, it is crucial to synthesize and evaluate the optically pure isomers individually. One enantiomer (the eutomer) may exhibit significantly higher potency than the other (the distomer), or the two enantiomers might have different selectivity profiles for various targets. nih.gov The synthesis of enantiomerically pure purine derivatives has been a key strategy in medicinal chemistry to develop compounds with improved therapeutic indices. nih.gov Therefore, should any analog of this compound be designed with a chiral center, the evaluation of its stereochemical determinants would be essential for elucidating a complete SAR profile.

Computational Approaches in SAR Elucidation

Molecular docking is a powerful computational tool used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. This technique is widely used in the SAR elucidation of purine derivatives to rationalize observed biological activities and guide the design of new, more potent analogs.

Docking studies allow researchers to visualize how compounds like this compound and its analogs fit into the active site of a target protein. These studies can identify key intermolecular interactions, such as:

Hydrogen Bonds: The purine core, with its multiple nitrogen atoms and the C6-oxo group, is a prime candidate for forming hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions: The phenethyl group and other lipophilic substituents can engage in favorable hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic purine ring and the phenyl ring of the phenethyl moiety can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

By comparing the docking poses and calculated binding energies of a series of analogs, scientists can build models that correlate specific structural features with binding affinity. For example, a docking study might reveal that a bulky substituent at the C2 position causes a steric clash with the protein, explaining its poor activity. Conversely, it might show that a substituent on the phenyl ring of the phenethyl group can form an additional hydrogen bond, rationalizing an observed increase in potency. Such insights are invaluable for the iterative process of lead optimization.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive compounds. For this compound and its analogs, these methods are instrumental in elucidating the key structural features required for biological activity and in searching large chemical databases for new potential inhibitors targeting various enzymes.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). japsonline.comjapsonline.com By understanding this optimal spatial arrangement, researchers can design more potent and selective molecules.

For purine derivatives, pharmacophore models have been successfully developed for a range of targets, including protein kinases and phosphodiesterases (PDEs). nih.govsemanticscholar.org The purine scaffold itself is a privileged structure, often providing crucial hydrogen bonding interactions with the target protein. nih.gov The substituents at various positions, such as the N9-phenethyl group, play a critical role in defining the compound's selectivity and potency by interacting with specific pockets in the target's binding site.

Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. This process involves searching large databases of chemical compounds, such as the ZINC database, to identify molecules that match the pharmacophoric features. semanticscholar.org The resulting "hit" compounds are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity before being selected for chemical synthesis and biological testing. chemmethod.com

Studies on various purine analogs have demonstrated the effectiveness of this approach. For instance, in the development of PDE inhibitors, pharmacophore models have highlighted the importance of hydrogen bond acceptors, donors, and hydrophobic/aromatic features for activity. japsonline.comjapsonline.com A virtual screening and bioassay study aimed at discovering PDE2 inhibitors identified clofarabine (B1669196) as a potential hit, which served as a basis for designing more potent derivatives. nih.gov Further analysis revealed that a 5'-benzyl group on a derivative could interact with a unique hydrophobic pocket in the PDE2 enzyme, enhancing its inhibitory effect. nih.gov

Similarly, research on 2,9-disubstituted-6-morpholino purine derivatives as inhibitors of PI3K isoforms used virtual screening to identify selective ligands. mdpi.com This strategy highlighted candidates with high selectivity for specific isoforms, demonstrating the power of computational methods to refine inhibitor design. mdpi.com Preliminary pharmacophore models for 2,6,9-trisubstituted purine derivatives have also been used to characterize the main structural requirements for anticancer activity, identifying aromatic centers as key features. researchgate.net

The data below summarizes the key pharmacophoric features identified for different targets of purine analogs and provides examples of virtual screening applications.

Table 1: Key Pharmacophoric Features for Purine Analog Targets

Target EnzymeKey Pharmacophoric Features IdentifiedReference
Phosphodiesterase 5A (PDE5A)Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Aromatic Ring/Hydrophobicity japsonline.comjapsonline.com
Phosphodiesterase 4B (PDE4B)Ligand-based hypothesis including HBA, HBD, and Hydrophobic features semanticscholar.org
Phosphodiesterase 2 (PDE2)Interaction with a unique hydrophobic pocket (Leu770, Thr768, Thr805, Leu809) nih.gov
PI3KαBulky hydrophobic group at N9 position, interactions with the active center mdpi.com
Janus Kinases (JAKs)HBA, HBD, Hydrophobic Centers (HC), Aromatic Interactions (AI) nih.gov

Table 2: Examples of Virtual Screening Applications for Purine Analogs

Target EnzymeScreening MethodDatabase ScreenedOutcome/Key FindingsReference
Phosphodiesterase 4B (PDE4B)Ligand-based pharmacophore modelZINC databaseIdentification of potential selective PDE4B inhibitors, with top hits confirmed by molecular docking. semanticscholar.org
Phosphodiesterase 2 (PDE2)Structure-based virtual screeningIn-house databaseIdentified clofarabine (IC50 = 3.12 µM) as a hit, leading to the design of more potent derivatives (e.g., compound 14e, IC50 = 0.32 µM). nih.gov
PI3K IsoformsMolecular DockingCustom library of 2,9-disubstituted-6-morpholino purine derivativesIdentified 19 potential selective inhibitors for PI3Kα and PI3Kγ isoforms. mdpi.com
Janus Kinases (JAKs)Pharmacophore-based modelsLUXPEST (pesticide database)Identified 64 potential pesticide candidates that may inhibit one or more JAKs. nih.gov

Conclusion and Future Directions in 9 Phenethyl 1h Purin 6 9h One Research

Summary of Key Findings and Therapeutic Potential

Research into purine (B94841) analogs has revealed a broad spectrum of biological activities, with a particular emphasis on anticancer applications. rsc.orgnih.govacs.orgnih.gov While direct studies on 9-Phenethyl-1H-purin-6(9H)-one are not extensively documented in publicly available research, the therapeutic potential of this compound can be inferred from the substantial body of work on N9-substituted purines and related purinone derivatives.

The core structure, a purin-6(9H)-one, is a key pharmacophore that interacts with a variety of biological targets, including protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov The introduction of a phenethyl group at the N9 position is a critical modification that can enhance binding affinity and selectivity for specific enzymes. nih.govsemanticscholar.org This substitution pattern is anticipated to confer cytotoxic activity against various cancer cell lines. semanticscholar.org

Studies on analogous 2,6,9-trisubstituted purines have demonstrated that modifications at these positions can yield compounds with potent antitumor properties. semanticscholar.org For instance, certain derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. semanticscholar.org The phenethyl moiety, with its aromatic ring, can engage in hydrophobic and π-π stacking interactions within the binding sites of target proteins, a strategy that has been successfully employed in the design of other enzyme inhibitors. mdpi.comnih.gov

The therapeutic potential of this compound and its analogs is not limited to oncology. Purine derivatives have shown promise as antiviral, anti-inflammatory, and antimicrobial agents, suggesting that this compound could be explored for a wider range of therapeutic applications. nih.gov

Table 1: Investigated Therapeutic Areas for Purine Analogs

Therapeutic AreaKey Findings from Analog Studies
Oncology Potent activity against various cancer cell lines, induction of apoptosis, and cell cycle arrest. rsc.orgsemanticscholar.org
Virology Inhibition of viral replication. nih.gov
Inflammation Modulation of inflammatory pathways. nih.gov
Infectious Diseases Antimicrobial and anti-leishmanial activity. nih.govnih.gov

Challenges and Opportunities in Purinone-Based Compound Development

The development of purinone-based therapeutics, despite its promise, is not without its hurdles. A primary challenge is achieving high selectivity for the target enzyme to minimize off-target effects and associated toxicities. Many purine analogs target the ATP-binding site of kinases, which is highly conserved across the kinome, making the design of selective inhibitors a significant undertaking. acs.org

Drug resistance is another major obstacle in cancer therapy, and purine-based drugs are not immune to this phenomenon. acs.org Cancer cells can develop resistance through various mechanisms, necessitating the continuous development of new agents that can overcome these resistance pathways. acs.org

Furthermore, the physicochemical properties of purine derivatives, such as solubility and bioavailability, can pose challenges for drug development. Optimizing these properties without compromising biological activity is a delicate balancing act that requires extensive medicinal chemistry efforts. researchgate.net

Despite these challenges, the field of purinone-based compound development is ripe with opportunities. The versatility of the purine scaffold allows for extensive chemical modification, providing a rich platform for the design of novel compounds with improved potency and selectivity. rsc.orgresearchgate.net Advances in computational modeling and structure-based drug design are enabling a more rational approach to the design of purinone inhibitors, accelerating the discovery process. mdpi.com

The growing understanding of the molecular pathways underlying various diseases is also opening up new avenues for the application of purinone-based therapies. By targeting specific kinases or other enzymes implicated in disease pathogenesis, it is possible to develop highly targeted and effective treatments.

Emerging Research Areas for this compound Analogs

The future of research into this compound and its analogs is likely to be shaped by several emerging trends in drug discovery. One promising area is the development of covalent inhibitors. By designing compounds that form a covalent bond with their target protein, it is possible to achieve prolonged and potent inhibition, which can be particularly advantageous for overcoming drug resistance.

Another area of growing interest is the development of allosteric inhibitors. Unlike traditional inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inactivates the enzyme. This approach can offer greater selectivity and a lower potential for off-target effects.

Furthermore, the exploration of purinone analogs in combination therapies is a promising strategy. By combining a purinone-based agent with other drugs that have complementary mechanisms of action, it may be possible to achieve synergistic effects and improve treatment outcomes. mdpi.com

Research is also expanding to explore the potential of purine derivatives in new therapeutic areas. For example, recent studies have highlighted the role of purine metabolism in the gut microbiome and its implications for diseases like gout, suggesting new possibilities for therapeutic intervention. miragenews.com

Strategic Directions for Optimized Design and Discovery of New Chemical Entities

To accelerate the discovery of new and improved purinone-based chemical entities, a multi-pronged strategic approach is required. This includes the continued exploration of structure-activity relationships (SARs) to guide the rational design of more potent and selective compounds. rsc.orgresearchgate.net

Key strategic directions include:

Diversification of Substituents: Systematic modification of the substituents at various positions of the purine ring, particularly at the C2, C6, and N9 positions, is crucial for optimizing biological activity and physicochemical properties. nih.govsemanticscholar.org The introduction of different functional groups on the phenethyl moiety of this compound could lead to improved target engagement.

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the binding modes of purinone derivatives with their target proteins can facilitate the design of inhibitors with enhanced affinity and selectivity. mdpi.comnih.gov

Fragment-Based Drug Discovery: This approach involves screening small chemical fragments for binding to the target protein and then growing or linking these fragments to create a more potent lead compound. This can be an efficient way to explore new chemical space.

High-Throughput Screening: Screening large libraries of purinone derivatives against a panel of biological targets can help to identify novel hits and starting points for lead optimization.

Development of Targeted Delivery Systems: Encapsulating purinone-based drugs in nanoparticles or conjugating them to targeting moieties can improve their delivery to the site of action, enhancing efficacy and reducing systemic toxicity. mdpi.com

By pursuing these strategic directions, the scientific community can unlock the full therapeutic potential of this compound and its analogs, paving the way for the development of innovative medicines to address unmet medical needs.

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent biological effects?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply the Hill equation to assess cooperativity. For multi-experiment datasets, employ mixed-effects models to account for inter-experiment variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.